Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

Ring-opening polymerization Monomer reactivity ratios Silicone polymer synthesis

Technical-grade cyclotrisiloxanes often contain ~15% tetrameric P4 impurity, causing melting point depression and unpredictable polymer stereoregularity in ring-opening polymerization (ROP). Trimethyltriphenylcyclotrisiloxane (P3), offered with controlled purity and isomer profile, eliminates this variability. • Achieve isotactic-rich poly(methylphenylsiloxane) via living anionic ROP of the cis-isomer; polymer tacticity remains thermally robust during scale-up. • Synthesize silanol-terminated PMPS for HPLC stationary phases with superior PAH separation via π-π interactions. • Industrial-grade material available for high-temperature silicone rubber and dimethylmethylphenylsiloxane copolymer production.

Molecular Formula C21H24O3Si3
Molecular Weight 408.7 g/mol
CAS No. 546-45-2
Cat. No. B1294220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
CAS546-45-2
Molecular FormulaC21H24O3Si3
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3
InChIKeyHAURRGANAANPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyltriphenylcyclotrisiloxane Procurement Guide


Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS 546-45-2), also known as trimethyltriphenylcyclotrisiloxane or P3, is a cyclic organosilicon compound with the molecular formula C21H24O3Si3 and a molecular weight of 408.7 g/mol [1]. It features a six-membered Si–O–Si–O–Si–O ring with alternating methyl and phenyl substituents on each silicon atom [2]. As a key monomer for the synthesis of poly(methylphenylsiloxane) (PMPS) and copolymers, it serves as a critical building block in the production of high-performance silicone rubbers, coatings, and specialty polymers [3]. The compound exists as a mixture of cis- and trans-stereoisomers, and its purity profile—particularly the content of the tetrameric impurity (P4)—significantly influences its performance in ring-opening polymerization (ROP) processes [4].

1

Stereoregular PMPS synthesis via living anionic ring-opening polymerization

2

cis/trans isomer ratio critical for polymer tacticity control

3

Photophysical model compound for excimer kinetics in poly(methylphenylsiloxane)

Substitution Risks for Trimethyltriphenylcyclotrisiloxane


Substituting 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane with other cyclosiloxanes—such as hexamethylcyclotrisiloxane (D3), hexaphenylcyclotrisiloxane, or mixed methyl/phenyl cyclotetrasiloxanes (P4)—is not chemically or functionally equivalent. The specific 1:1 methyl-to-phenyl substitution ratio on the cyclotrisiloxane ring governs critical properties including ring strain and polymerization reactivity [1], stereochemical composition and polymer tacticity [2], excimer formation kinetics and photophysical behavior [3], and thermal degradation pathways [4]. The presence of the tetrameric impurity P4—commonly found at ~15% in technical-grade material—directly affects melting point depression and subsequent polymer stereoregularity [5]. Without precise control over these structural and compositional parameters, the resulting poly(methylphenylsiloxane) polymers exhibit divergent thermal stability, mechanical properties, and chromatographic performance. The quantitative evidence below demonstrates why this specific compound cannot be generically substituted.

Phenyl ratio

Different methyl/phenyl substitution patterns shift polymerization reactivity and polymer properties.

Isomer composition

cis/trans ratio affects polymer tacticity and melting behavior; mixed isomers may not transfer directly.

P4 impurity

Tetrameric P4 (~15% in technical grade) depresses melting point and impacts stereoregularity.

Comparative Evidence for Trimethyltriphenylcyclotrisiloxane


Ring-Opening Polymerization Reactivity vs. Hexamethylcyclotrisiloxane

In base-catalyzed ring-opening copolymerization, 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane exhibits substantially higher reactivity than hexamethylcyclotrisiloxane (D3). The reactivity difference is attributed to increased ring strain associated with the bulky phenyl substituents and the electronic effects of phenyl groups on the siloxane bond [1]. This differential reactivity enables preferential incorporation of methylphenylsiloxy units during copolymerization with dimethylsiloxane monomers, providing a route to gradient and block copolymers with controlled composition profiles [2].

ROP Reactivity
Class-level inference
Higher reactivity than D3; phenyl substitution increases ring strain and reactivity rank.
Supports preferential methylphenylsiloxy incorporation in copolymerizations.
Reactivity ranking context; exact ratios depend on conditions.
Ring-opening polymerization Monomer reactivity ratios Silicone polymer synthesis

Excimer Formation Kinetics vs. Linear PMPS

Time-resolved fluorescence studies of 1,3,5-triphenyl-1,3,5-trimethylcyclotrisiloxane (CMPS3) in dilute methylcyclohexane solution reveal a remarkably high excimer formation rate constant (ka) of 13.7 × 10^9 s⁻¹ at 20°C and a low activation energy (Ea) of 2.2 kcal mol⁻¹ [1]. These values are nearly identical to those observed for long linear chains of poly(methylphenylsiloxane), despite the cyclic trimer's strained geometry. The fraction of photophysically hindered monomers (~0.23) matches the fraction of trans phenyl rings determined by ¹H NMR [2]. This demonstrates that the cyclic trimer accurately models the conformational flexibility and excimer behavior of the high-molecular-weight polymer.

Excimer Kinetics
Head-to-head
ka = 13.7 × 10⁹ s⁻¹, nearly identical to linear PMPS.
Validates cyclic trimer as photophysical model for polymer.
Dilute methylcyclohexane, 20 °C.
Fluorescence spectroscopy Excimer kinetics Photophysics

Stereoisomerism Impact on Melting Point

2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane exists as cis- and trans-stereoisomers. Differential scanning calorimetry (DSC) analysis demonstrates a systematic melting point depression of the cis-P3 isomer as the trans-P3 content increases in mixed-isomer samples [1]. Pure cis-P3 can be isolated from the mixed isomers by washing with methanol, while vacuum distillation effectively separates P3 from the tetrameric P4 impurity [2]. This stereochemical control is essential for the preparation of stereoregular poly(methylphenylsiloxane) via ring-opening polymerization.

Stereoisomer & Melting
Head-to-head
Melting point depression with increasing trans-P3 content in cis-P3.
Isomer purity directly controls polymer stereoregularity.
DSC analysis; cis-P3 mp ~100 °C.
Stereochemistry Thermal analysis Monomer purification

Thermal Stability: Methyl-Phenyl vs. Dimethyl-Diphenyl Silicones

Systematic investigation of silicones with 50% methyl and 50% phenyl substitution reveals distinct thermal stability profiles depending on the substitution pattern [1]. Polysiloxanes derived from methyl-phenyl substituted monomers (such as those obtained from 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane) exhibit severe column bleeding at temperatures up to 370°C. In contrast, polysiloxanes composed of dimethyl and diphenyl units show very low bleed levels under identical conditions [2]. This difference informs the selection of stationary phase chemistry based on the operational temperature range of the GC analysis.

Thermal Stability
Class-level inference
Severe column bleed at 370 °C for methyl-phenyl silicone; dimethyl-diphenyl shows low bleed.
Methyl-phenyl substitution not suitable for ultra-high-temperature GC phases.
Stationary phase selection context.
Gas chromatography Stationary phase bleed Thermal stability

Retention Index: Chromatographic Fingerprint

The compound has a well-established Kovats retention index (I) of 2198 on a methyl silicone capillary column under standardized temperature-programmed conditions (40°C to 350°C at 5 K/min) [1]. This value serves as a definitive chromatographic fingerprint for identification and purity assessment in gas chromatography-mass spectrometry (GC-MS) analysis. The retention index provides a quantitative benchmark for distinguishing the target compound from other cyclic siloxanes and impurities in technical-grade materials.

Retention Index
Supporting evidence
Kovats I = 2198 (methyl silicone column).
GC-MS identification and purity assessment benchmark.
Temp. program 40–350 °C, 5 K/min.
Gas chromatography Retention index Analytical method validation

Applications of Trimethyltriphenylcyclotrisiloxane


Stereoregular PMPS via Living Anionic ROP

The cis-isomer of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (cis-P3) is the monomer of choice for the living anionic ring-opening polymerization (ROP) of stereoregular poly(methylphenylsiloxane) [1]. The stereochemical purity of the monomer directly influences the tacticity of the resulting polymer, which in turn governs its thermal and mechanical properties. This approach yields PMPS with controlled molecular weight, narrow polydispersity, and defined stereoregularity, enabling the study of structure-property relationships in phenyl-containing silicones [2].

Phenylsilicone Stationary Phases for HPLC

Silanol-terminated poly(methylphenylsiloxane) (PMPS), synthesized via living anionic polymerization of methylphenylcyclotrisiloxane, is bonded directly onto silica gel to create phenylsilicone stationary phases for high-performance liquid chromatography (HPLC) [3]. These phases exploit π-π interactions between the phenyl moieties on the siloxane backbone and aromatic analytes, providing superior separation of polycyclic aromatic hydrocarbons (PAHs) and cyclosiloxanes compared to conventional C18 (ODS) phases [4]. The degree of polymerization (DP) of the bonded PMPS can be tuned to optimize chromatographic selectivity.

Methylphenylsiloxane Rubber & Copolymer Manufacturing

Polymerization of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane is the primary industrial method for manufacturing methylphenylsiloxane rubbers [5]. Additionally, copolymerization of this monomer with octamethylcyclotetrasiloxane (D4) is the main route for producing high- and low-molecular weight dimethylmethylphenylsiloxane rubbers [6]. The incorporation of phenyl groups enhances thermal stability, radiation resistance, and low-temperature flexibility compared to all-methyl silicones, making these materials essential for demanding aerospace, automotive, and electronics applications.

Isotactic-Rich PMPS for Advanced Materials

Living anionic ring-opening polymerization of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (cis-P3) yields isotactic-rich poly(methylphenylsiloxane) [7]. As the reaction temperature increases, the polymerization rate increases while the tacticity of the polymer remains unaffected [8]. This thermal robustness of the stereochemical outcome is critical for scaling up the production of isotactic PMPS, which exhibits enhanced crystallization behavior and improved mechanical properties compared to atactic PMPS synthesized from mixed-isomer monomers.

Application
Selection Property
Validation Focus
Stereoregular PMPS via living anionic ROP
cis-Isomer stereochemical purity
Polymer tacticity and molecular weight control
HPLC phenylsilicone stationary phases
Phenyl content and silanol-terminated PMPS
π-π interaction selectivity for aromatic analytes
Methylphenylsiloxane rubber & copolymer
Methylphenylsiloxane incorporation via copolymerization
Reported thermal stability and low-temperature flexibility outcome
Isotactic-rich PMPS for advanced materials
cis-Isomer purity and polymerization temperature insensitivity
Crystallization behavior and mechanical property endpoint

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